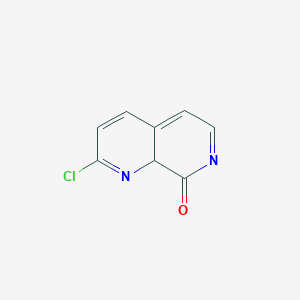

2-chloro-8aH-1,7-naphthyridin-8-one

Description

Overview of Naphthyridine Heterocycles

Naphthyridine heterocycles are a class of organic compounds that are of significant interest in the field of medicinal chemistry. Their core structure is composed of two fused pyridine (B92270) rings.

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds. nih.govacs.org The parent structure consists of two fused pyridine rings. Depending on the position of the two nitrogen atoms in the rings, six different isomeric forms are possible: 1,5-naphthyridine (B1222797), 1,6-naphthyridine (B1220473), 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine (B1209661), and 2,7-naphthyridine (B1199556). nih.govnih.gov This isomeric diversity allows for a wide range of structural modifications, which in turn influences the chemical and biological properties of the resulting compounds. Among the isomers, the 1,8-naphthyridine scaffold has been the most extensively studied. nih.govnih.govfrontiersin.org

| Isomer | Structure |

|---|---|

| 1,5-Naphthyridine | [Image of 1,5-Naphthyridine structure] |

| 1,6-Naphthyridine | [Image of 1,6-Naphthyridine structure] |

| 1,7-Naphthyridine | [Image of 1,7-Naphthyridine structure] |

| 1,8-Naphthyridine | [Image of 1,8-Naphthyridine structure] |

| 2,6-Naphthyridine | [Image of 2,6-Naphthyridine structure] |

| 2,7-Naphthyridine | [Image of 2,7-Naphthyridine structure] |

Naphthyridinone scaffolds, which are derivatives of naphthyridines containing a ketone group, are considered "privileged structures" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Naphthyridinone derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties. nih.govfrontiersin.orgacs.org For instance, a novel lactam-based tetracyclic naphthyridinone scaffold has been featured in the development of potent and selective kinase inhibitors for cancer therapy. acs.org The versatility of the naphthyridinone core allows for the synthesis of large libraries of compounds with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Historical Development of Naphthyridinone Chemistry

The history of naphthyridine chemistry dates back to 1893 with the synthesis of the first derivative by Reissert. nih.gov However, it was not until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine and 1,8-naphthyridine, were synthesized. nih.gov The term "naphthyridine" was officially indexed in Chemical Abstracts in 1936. rsc.org The family of six naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, followed by the isolation of 2,6-naphthyridine in 1965. nih.gov A significant milestone in the application of naphthyridinones was the discovery of nalidixic acid, a 1,8-naphthyridinone derivative, in 1962, which was later introduced as an antibacterial agent. nih.gov This discovery spurred further research into the synthesis and biological evaluation of various naphthyridinone cores.

Rationale for Academic Investigation of 2-chloro-8aH-1,7-naphthyridin-8-one

The academic interest in this compound stems from the strategic importance of its core structure and the synthetic utility of the chloro substituent.

The 1,7-naphthyridin-8-one core holds strategic significance in heterocyclic chemistry primarily due to its role as a bioisostere of quinolones. nih.govrsc.orgresearchgate.net Bioisosterism is a strategy used in medicinal chemistry to replace a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The replacement of the benzene (B151609) ring in a quinolone with a pyridine ring to form a naphthyridinone can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. nih.gov The planarity of the naphthyridinone ring system is also thought to be important for its interaction with biological targets, such as DNA gyrase in bacteria. nih.gov The specific arrangement of the nitrogen atoms in the 1,7-naphthyridin-8-one isomer offers a unique scaffold for the design of new therapeutic agents.

The presence of a chlorine atom at the 2-position of the 1,7-naphthyridin-8-one scaffold is of great synthetic importance. The conversion of a hydroxyl group (in the tautomeric hydroxynaphthyridine form) to a chloro group is a common and crucial step in the functionalization of these heterocycles, often achieved using reagents like phosphorus oxychloride. rsc.orgresearchgate.net The 2-chloro group acts as a versatile leaving group, facilitating nucleophilic substitution reactions. rsc.org This allows for the introduction of a wide variety of functional groups at this position, such as amino, alkoxy, and cyano groups. This synthetic handle is instrumental in creating libraries of derivatives for exploring structure-activity relationships and optimizing the biological properties of the lead compound. For example, the reaction of 2-chloro-1,8-naphthyridines with different amines has been used to generate a range of compounds with varying biological activities. acs.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chloro-8aH-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4,7H |

InChI Key |

ZZLBQQKOUNFGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2C1=CC=NC2=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 8ah 1,7 Naphthyridin 8 One

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the 1,7-naphthyridinone core is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom within the pyridine (B92270) ring, which stabilizes the intermediate species formed during the substitution process. libretexts.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide variety of functional groups. wikipedia.org

While specific studies on 2-chloro-1,7-naphthyridin-8(7H)-one are limited, the reactivity of analogous chloro-heterocycles, such as 4-chloro-8-methylquinolin-2(1H)-one, provides a strong precedent for its expected behavior. mdpi.com Common nucleophiles used in these transformations include amines, hydrazines, and azide (B81097) ions, leading to the corresponding amino, hydrazino, and azido (B1232118) derivatives.

Expected Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines would yield 2-amino-1,7-naphthyridin-8(7H)-one derivatives.

Hydrazination: Treatment with hydrazine (B178648) would produce 2-hydrazino-1,7-naphthyridin-8(7H)-one, a key intermediate for synthesizing further heterocyclic systems.

Azidation: Substitution with sodium azide would form the 2-azido-1,7-naphthyridin-8(7H)-one intermediate, which is a precursor for tetrazole ring formation. mdpi.com

Table 1: Predicted Products from Nucleophilic Substitution

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R¹R²NH | 2-(R¹R²-amino)-1,7-naphthyridin-8(7H)-one |

| Hydrazine | H₂NNH₂ | 2-hydrazino-1,7-naphthyridin-8(7H)-one |

| Azide Ion | NaN₃ | 2-azido-1,7-naphthyridin-8(7H)-one |

Functionalization of the Naphthyridinone Ring System

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The 2-chloro position of the naphthyridinone ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used to form biaryl structures or to introduce alkyl groups. nih.gov The coupling of 2-chloro-1,7-naphthyridin-8(7H)-one with various arylboronic acids would yield 2-aryl-1,7-naphthyridin-8(7H)-one derivatives.

The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene, also using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups at the 2-position, providing a handle for further synthetic elaboration.

Table 2: Common C-C Coupling Reactions and Products

| Reaction | Coupling Partner | Catalyst/Base Example | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-1,7-naphthyridin-8(7H)-one |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂ / Et₃N | 2-(Alkenyl)-1,7-naphthyridin-8(7H)-one |

The carbonyl group at position 8 is part of a lactam (a cyclic amide) structure. Compared to a ketone, this carbonyl is less electrophilic due to resonance with the nitrogen lone pair. Consequently, it does not typically undergo reactions like direct addition of Grignard reagents. However, it can be transformed using powerful reagents. For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the amide carbonyl completely, yielding a saturated 1,2,3,4,5,6,7,8-octahydro-1,7-naphthyridine derivative. The nitrogen atom of the lactam can also be a site for functionalization, such as alkylation or acylation, after deprotonation with a suitable base.

Synthesis of Fused Ring Systems Derived from 2-chloro-1,7-naphthyridin-8-one

Chalcones are α,β-unsaturated ketones typically synthesized via a Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde. chemrevlett.comnih.gov The parent molecule, 2-chloro-1,7-naphthyridin-8(7H)-one, lacks the required methyl ketone (acetyl) or aldehyde (formyl) functionality to directly participate in this reaction.

To generate chalcone (B49325) derivatives from this scaffold, it would first be necessary to introduce an acetyl group onto the naphthyridinone ring system. A plausible, though hypothetical, route would involve:

A C-C coupling reaction (e.g., Stille or Suzuki coupling) to introduce a vinyl or acetylenic group.

Subsequent oxidation or hydration to generate the required methyl ketone.

Condensation of the resulting 2-chloro-X-acetyl-1,7-naphthyridin-8(7H)-one with a suitable aromatic aldehyde in the presence of a base to yield the desired chalcone.

The synthesis of a fused tetrazole ring onto the naphthyridine core is a highly feasible transformation. This reaction leverages the reactivity of the 2-chloro position. The established method involves a two-step sequence that is often performed in a single pot. wikipedia.orgorganic-chemistry.org

First, the 2-chloro group undergoes a nucleophilic substitution reaction with an azide source, such as sodium azide, to form a 2-azido intermediate. This intermediate can then undergo an intramolecular [3+2] cycloaddition, a type of electrocyclization, to form the fused, aromatic tetrazole ring. nih.gov This process would result in the formation of tetrazolo[1,5-a] wikipedia.orgnih.govnaphthyridin-8(7H)-one , a novel polycyclic heterocyclic system. This reaction is a common strategy for converting chloro-substituted nitrogen heterocycles into their corresponding fused tetrazole analogues. wikipedia.org

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| 2-chloro-1,7-naphthyridin-8(7H)-one | Fused heterocyclic with chloropyridine and pyridone rings |

| 4-chloro-8-methylquinolin-2(1H)-one | Chloro-substituted quinolinone, structural analog |

| 2-amino-1,7-naphthyridin-8(7H)-one | Amine-substituted naphthyridinone |

| 2-hydrazino-1,7-naphthyridin-8(7H)-one | Hydrazine-substituted naphthyridinone |

| 2-azido-1,7-naphthyridin-8(7H)-one | Azide-substituted naphthyridinone intermediate |

| 2-aryl-1,7-naphthyridin-8(7H)-one | Aryl-substituted naphthyridinone |

| 2-(alkenyl)-1,7-naphthyridin-8(7H)-one | Alkenyl-substituted naphthyridinone |

| 1,2,3,4,5,6,7,8-octahydro-1,7-naphthyridine | Fully reduced naphthyridine core |

| Chalcone | α,β-unsaturated ketone (1,3-diphenyl-2-propen-1-one) |

| Tetrazolo[1,5-a] wikipedia.orgnih.govnaphthyridin-8(7H)-one | Fused tetrazole-naphthyridinone system |

| Sodium Azide | NaN₃ |

| Lithium Aluminum Hydride | LiAlH₄ |

| Palladium(II) Acetate | Pd(OAc)₂ |

Integration into Complex Heterocyclic Frameworks (e.g., Isoindolinone-fused systems)

The electrophilic nature of the chloro-substituted naphthyridinone ring makes it an excellent partner for nucleophilic substitution reactions, a property that has been exploited in the construction of elaborate fused heterocyclic systems. A notable example is its incorporation into isoindolinone-fused structures, which are of significant interest in medicinal chemistry.

One documented pathway to such a fused system involves the reaction of a related chloro-naphthyridine precursor with a phthalimide (B116566) derivative. This multi-step synthesis ultimately yields a complex molecule where the naphthyridine and isoindolinone ring systems are fused. While the specifics of the reaction mechanism can vary, the core principle often involves the nucleophilic displacement of the chloride by a nitrogen atom from the isoindolinone precursor.

A key intermediate in the synthesis of a complex isoindolinone-fused system, (+)-2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone, highlights the utility of the chloro-naphthyridine scaffold. The synthesis of this class of molecules underscores the importance of the chloro substituent as a handle for further chemical elaboration, enabling the construction of intricate, polycyclic frameworks with potential biological activity.

Chiral Derivatization and Resolution Techniques for Enantiopure Analogues

The synthesis of complex molecules often results in racemic mixtures, which are equimolar mixtures of enantiomers. As enantiomers can have different biological activities, their separation is a critical step in the development of chiral drugs and probes. For compounds derived from 2-chloro-8aH-1,7-naphthyridin-8-one, particularly those with a stereocenter introduced during derivatization, several strategies can be employed to obtain enantiopure analogues.

Chiral Derivatization

One common approach is chiral derivatization, where the racemic mixture is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility and chromatographic retention times, which allows for their separation. libretexts.orglibretexts.org Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure compounds.

Commonly used chiral derivatizing agents for compounds containing amine or alcohol functionalities, which can be introduced through modification of the naphthyridinone core, include chiral acids, acid chlorides, and isocyanates. For instance, a racemic alcohol can be reacted with an enantiomerically pure carboxylic acid to form diastereomeric esters. libretexts.orglibretexts.org

Resolution Techniques

The separation of the resulting diastereomers is a crucial step in the resolution process.

Fractional Crystallization: This technique relies on the differential solubility of the diastereomers in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution. For example, in the resolution of racemic acids, chiral bases like brucine (B1667951) or strychnine (B123637) are often used to form diastereomeric salts that can be separated by fractional crystallization. slideshare.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers directly or as their diastereomeric derivatives. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.

A specific example of resolution can be found in the synthesis of the aforementioned isoindolinone-fused naphthyridine derivative. The process for obtaining the enantiopure (+)-isomer from the racemic mixture involves a resolution step, highlighting the industrial relevance of such techniques.

Advanced Spectroscopic Characterization and Elucidation of 2 Chloro 8ah 1,7 Naphthyridin 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the compound's molecular structure using NMR techniques would provide crucial information on the connectivity and spatial arrangement of its atoms. However, specific experimental data is not available.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Structural Assignment

A ¹H-NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the naphthyridine ring system. Without experimental data, a table of these values cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Similarly, a ¹³C-NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and bonding. This information is essential for confirming the carbon skeleton of 2-chloro-8aH-1,7-naphthyridin-8-one. A data table of these shifts is currently unavailable.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in definitively establishing the complete molecular structure. These experiments would confirm the proton-proton and proton-carbon connectivities and provide insights into the through-space proximity of atoms, which is vital for stereochemical assignment. The absence of published data from these analyses leaves the full structural confirmation incomplete.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

An IR or FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational frequencies, such as the C=O stretching of the lactam, C-Cl stretching, and various C=C and C=N stretching frequencies of the aromatic rings, would be expected. However, a table of specific experimentally observed vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The mass-to-charge ratio (m/z) of the molecular ion peak would confirm the molecular formula. The fragmentation pattern would provide valuable clues about the compound's structure by showing how it breaks apart under ionization. This experimental data is not publicly accessible.

Computational Chemistry Approaches for 2 Chloro 8ah 1,7 Naphthyridin 8 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding and predicting the chemical behavior and properties of compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and calculating electronic properties with a favorable balance of accuracy and computational cost. nanobioletters.com

For 2-chloro-8aH-1,7-naphthyridin-8-one, DFT calculations, often using functionals like B3LYP combined with a basis set such as cc-pVDZ, can determine the most stable three-dimensional arrangement of its atoms. nanobioletters.com This process, known as geometry optimization, minimizes the energy of the molecule to predict key structural parameters. nih.gov The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of significant interest. scispace.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A larger gap suggests higher stability and lower reactivity. These parameters are vital for understanding the molecule's behavior in chemical reactions and its potential as an electronic material. nih.gov

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 3.2 D |

Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation and comparison with experimental results. nanobioletters.commdpi.com

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nanobioletters.com Machine learning models, sometimes trained on DFT-calculated data, have also emerged as powerful tools for achieving high accuracy in chemical shift prediction. arxiv.orgarxiv.org

IR Frequencies: Theoretical vibrational (IR) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. ekb.eg For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretching frequency of the lactam ring, the C-Cl stretching vibration, and various C-H and C-N vibrations, which can be compared with experimental FT-IR spectra. ekb.eg

| Spectroscopic Data | Predicted Parameter | Illustrative Value Range |

|---|---|---|

| 1H NMR | Aromatic Protons (ppm) | 7.0 - 9.0 |

| Aliphatic Proton (H-8a) (ppm) | ~4.5 - 5.5 | |

| 13C NMR | Carbonyl Carbon (C=O) (ppm) | 160 - 170 |

| Aromatic Carbons (ppm) | 110 - 150 | |

| Aliphatic Carbon (C-8a) (ppm) | ~50 - 60 | |

| IR Frequencies | C=O Stretch (cm-1) | 1670 - 1690 |

| C-Cl Stretch (cm-1) | 650 - 750 |

Tautomerism is a critical consideration in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and biological properties. researchgate.net The this compound core exists primarily in the lactam (keto) form, but it can theoretically exist in equilibrium with its lactim (enol) tautomer, 2-chloro-1,7-naphthyridin-8-ol.

Quantum chemical calculations, particularly DFT, are used to assess the relative stabilities of these tautomers. orientjchem.orgnih.gov By calculating the electronic energies of the optimized geometries of both the lactam and lactim forms, researchers can predict which tautomer is more stable and therefore more abundant at equilibrium. The calculations can be performed in the gas phase and in various solvents to understand how the environment influences the tautomeric equilibrium. orientjchem.org For related heterocyclic systems, the lactam form is generally found to be significantly more stable than the lactim form. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are key to predicting its potential as a therapeutic agent by studying its interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is central to drug discovery for predicting the binding affinity and mode of a potential drug candidate. nih.gov

The naphthyridine scaffold is present in many biologically active compounds, including those targeting enzymes like kinases, topoisomerases, and bacterial DNA gyrase. researchgate.netnih.gov For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The software then calculates the most likely binding poses and estimates the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net These studies can reveal key interactions, such as hydrogen bonds between the lactam oxygen or nitrogen atoms and amino acid residues in the protein's active site, as well as hydrophobic and halogen-bond interactions involving the chloro-substituted ring. scispace.comnih.gov

| Potential Biological Target Class | Key Interacting Groups on Ligand | Types of Predicted Interactions |

|---|---|---|

| Protein Kinases | Lactam C=O, Ring Nitrogens | Hydrogen Bonding, Pi-stacking |

| Topoisomerases | Planar Naphthyridine Ring | Intercalation, Pi-stacking |

| Bacterial DNA Gyrase | Lactam C=O, Chlorine Atom | Hydrogen Bonding, Halogen Bonding |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR), use statistical models to correlate variations in chemical structure with changes in activity.

For a series of analogues based on the this compound scaffold, computational chemistry can generate a wide range of molecular descriptors. These can include electronic properties (e.g., partial charges, dipole moment from DFT), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A QSAR model can then be built to identify which of these descriptors are most important for determining biological activity. For instance, such a model might reveal that electronegative substituents at a specific position enhance binding, or that a certain range of molecular size is optimal for activity. nih.gov This provides a rational basis for designing new, more potent compounds.

Theoretical Studies on Reaction Mechanisms and Transition States

The theoretical investigation of reaction mechanisms for a molecule like this compound would primarily involve quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method. These studies would aim to map out the potential energy surface of a given reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the geometries of stationary points, namely local minima (reactants, intermediates, and products) and first-order saddle points (transition states).

A key area of investigation would be the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom acts as a leaving group. Theoretical calculations would be employed to model the attack of various nucleophiles on the 1,7-naphthyridine (B1217170) ring. The mechanism of such a reaction would likely proceed through a Meisenheimer complex, a high-energy intermediate. Computational studies would focus on determining the activation energy barrier for the formation and subsequent collapse of this intermediate to form the final product.

Furthermore, computational models would be invaluable in understanding the regioselectivity of reactions. For instance, in the case of functionalization reactions, theoretical calculations can predict which positions on the naphthyridine ring are most susceptible to electrophilic or nucleophilic attack by analyzing the calculated distribution of electron density and molecular orbitals.

Transition state theory is central to these computational investigations. The identification of the transition state structure, a fleeting molecular arrangement at the peak of the energy barrier, is crucial for understanding the kinetics of a reaction. The vibrational frequency calculations of the transition state are performed to confirm that it is indeed a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The insights gained from these theoretical studies would be multifaceted. They could be used to:

Predict the feasibility and rate of a proposed reaction.

Understand the role of catalysts or reaction conditions.

Explain experimentally observed product distributions.

Design novel synthetic routes with improved efficiency and selectivity.

While specific data tables for this compound are not available due to a lack of targeted research, the following table illustrates the type of data that would be generated from such computational studies for a hypothetical reaction.

| Reactant / Intermediate / Product | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | 0.0 | C2-Cl: 1.75 |

| Transition State | +15.2 | C2-Cl: 2.10, C2-Nu: 2.25 |

| Meisenheimer Intermediate | +5.8 | C2-Cl: 2.45, C2-Nu: 1.90 |

| Products | -10.5 | C2-Nu: 1.40 |

This table is a hypothetical representation of data from a DFT study on a nucleophilic substitution reaction and does not represent actual experimental or calculated values for this compound.

Exploration of Biological Activities and Structure Activity Relationships of Naphthyridinone Derivatives

General Biological Significance of Naphthyridinone Scaffolds

Naphthyridinone scaffolds, which are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings, represent a "privileged structure" in medicinal chemistry. This designation stems from their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. The versatility of the naphthyridinone core allows for the synthesis of a vast number of derivatives with diverse biological properties.

The biological significance of naphthyridinone scaffolds is extensive, with derivatives demonstrating a wide array of therapeutic potentials. These include well-established antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The initial clinical introduction of a naphthyridine derivative was nalidixic acid in 1967 as an antibacterial agent. Beyond these, naphthyridinone-based compounds have shown promise in treating neurological disorders such as Alzheimer's disease and depression. Their biological activities also extend to cardiovascular applications, including antihypertensive effects, and roles as anti-allergic, antimalarial, and anticonvulsant agents.

The specific arrangement of nitrogen atoms within the two rings gives rise to six possible isomers of naphthyridine, each with a unique profile of biological activity. For instance, 1,8-naphthyridinone derivatives are particularly noted for their antimicrobial, anticancer, and neurological activities. In contrast, 1,6-naphthyridin-2(1H)-ones with a double bond at the C3-C4 position are frequently associated with antitumor properties, while those with a single bond at the same position are more commonly linked to cardiovascular effects. The ability to modify the core scaffold at various positions allows for the fine-tuning of its pharmacological profile, making naphthyridinones a continuing focus of drug discovery and development.

A wide range of biological activities has been attributed to naphthyridinone derivatives, including:

Antimicrobial

Antiviral

Anticancer

Anti-inflammatory

Analgesic

Antihypertensive

Anticonvulsant

Anti-Alzheimer's disease

Antidepressant

Antioxidant

Antimalarial

Platelet aggregation inhibition

Kinase inhibition

Adenosine receptor agonism

This broad spectrum of activity underscores the importance of the naphthyridinone scaffold in the development of new therapeutic agents.

Table 1: Biological Activities of Naphthyridinone Scaffolds

| Biological Activity | Naphthyridine Isomer | Reference |

| Antimicrobial | 1,8-Naphthyridine (B1210474) | |

| Anticancer | 1,8-Naphthyridine, 1,6-Naphthyridin-2(1H)-one | |

| Neurological Disorders | 1,8-Naphthyridine | |

| Cardiovascular | 1,6-Naphthyridin-2(1H)-one | |

| Antiviral | 1,8-Naphthyridine | |

| Anti-inflammatory | 1,8-Naphthyridine |

In Vitro Enzymatic and Receptor Modulation Studies

Naphthyridinone derivatives have been the subject of extensive in vitro studies to elucidate their mechanisms of action and structure-activity relationships (SAR). These investigations have revealed their ability to modulate a variety of enzymes and receptors, contributing to their diverse pharmacological effects.

Mechanisms of Kinase Inhibition by Naphthyridinone Analogues

Naphthyridinone analogues have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. nih.gov

The mechanism of kinase inhibition by naphthyridinone derivatives often involves binding to the ATP-binding site of the kinase, competing with the endogenous ATP molecule. This prevents the transfer of a phosphate (B84403) group to the substrate protein, thereby blocking the signaling pathway. The specific interactions between the naphthyridinone scaffold and the amino acid residues in the kinase's active site determine the potency and selectivity of the inhibitor.

For instance, a series of 6-substituted-4-anilino- drugbank.commdpi.com-naphthyridine-3-carbonitriles have been identified as inhibitors of Tpl2 kinase, a key enzyme in inflammatory pathways. nih.gov Structure-activity relationship studies of these compounds could lead to the development of novel treatments for inflammatory diseases like rheumatoid arthritis. nih.gov Similarly, a novel 2,7-naphthyridinone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, has shown significant antitumor efficacy in preclinical models. mdpi.com The 2,7-naphthyridinone scaffold in this compound serves to conformationally restrain key pharmacophoric groups, leading to potent MET kinase inhibition. mdpi.com

Furthermore, naphthyridinone derivatives have been developed as inhibitors of p38 MAP kinase, another important target in inflammatory diseases. nih.govparkinson.org The synthesis of these inhibitors often involves strategic appendage of various chemical moieties to the naphthyridinone core to optimize binding affinity and selectivity. nih.gov

Table 2: Naphthyridinone Analogues as Kinase Inhibitors

| Kinase Target | Naphthyridinone Analogue | Mechanism of Action | Reference |

| Tpl2 Kinase | 6-substituted-4-anilino- drugbank.commdpi.com-naphthyridine-3-carbonitriles | ATP-competitive inhibition | nih.gov |

| MET Kinase | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | Conformational restraint of pharmacophoric groups | mdpi.com |

| p38 MAP Kinase | 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) | Occupies a lipophilic domain exposed upon activation loop rearrangement | parkinson.org |

| PKMYT1 | Compound 36 (a naphthyridinone derivative) | Potent and selective inhibition | nih.gov |

Inhibition of Topoisomerase II by Naphthyridinones

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.govparkinsons.org.uk Topoisomerase II inhibitors are a well-established class of anticancer drugs that function by trapping the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. nih.gov

Certain naphthalimide derivatives, which share structural similarities with naphthyridinones, are known to act as Topoisomerase II inhibitors. These compounds typically intercalate into the DNA and stabilize the DNA-Topoisomerase II complex, disrupting the normal cleavage-relegation cycle of the enzyme. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.

While direct studies on "2-chloro-8aH-1,7-naphthyridin-8-one" as a Topoisomerase II inhibitor are not prevalent in the provided search results, the activity of structurally related naphthalimides suggests a potential mechanism for anticancer activity. The specific substituents on the naphthyridinone ring would play a crucial role in both DNA intercalation and interaction with the Topoisomerase II enzyme. For instance, studies on naphthalimides have shown that the presence of a nitro group and a ω-hydroxylalkylamine chain can significantly increase anticancer activity and Topoisomerase II inhibition.

HIV Integrase Inhibitory Activity of Naphthyridinone Compounds

HIV integrase is a key enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for integrating the viral DNA into the host cell's genome. Inhibiting this enzyme is a critical strategy in antiretroviral therapy.

Naphthyridinone derivatives have been identified as potent inhibitors of HIV-1 integrase. One such compound, GSK364735, demonstrated potent inhibition of the strand transfer step in a recombinant HIV-1 integrase assay with a mean 50% inhibitory concentration (IC50) of 8 ± 2 nM. drugbank.com The mechanism of action involves competitive binding to the integrase active site, specifically interacting with the two-metal binding site within the catalytic center. drugbank.com This prevents the insertion of viral DNA into the host genome, effectively halting viral replication. drugbank.com

Cellular assays have confirmed that these naphthyridinone-based inhibitors block viral DNA integration and are active against wild-type HIV as well as strains resistant to other classes of antiretroviral drugs. drugbank.com The development of resistance to these inhibitors is associated with mutations within the integrase active site. drugbank.com

Table 3: HIV Integrase Inhibition by Naphthyridinone Derivatives

| Compound | Target | IC50 | Mechanism | Reference |

| GSK364735 | HIV-1 Integrase (strand transfer) | 8 ± 2 nM | Competitive binding to the two-metal binding site | drugbank.com |

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidase B (MAO-B) is an enzyme responsible for the breakdown of dopamine (B1211576) in the brain. Inhibition of MAO-B increases the levels of dopamine, which is beneficial in the treatment of Parkinson's disease. MAO-B inhibitors can be used as monotherapy in the early stages of the disease or as an adjunct to levodopa (B1675098) treatment in later stages to help manage motor fluctuations.

While the direct MAO-B inhibitory activity of "this compound" is not specified in the provided search results, the diverse neurological activities of the naphthyridinone scaffold make this a plausible area for further research. The development of selective MAO-B inhibitors is an active area of drug discovery, and the versatile naphthyridinone structure could serve as a template for designing new inhibitors. The mechanism of action of MAO-B inhibitors involves either reversible or irreversible binding to the enzyme, preventing it from metabolizing dopamine.

In Vitro Antimicrobial Research

The antimicrobial potential of naphthyridinone derivatives has been extensively investigated, revealing promising activity against various pathogens. These compounds often exert their effects through mechanisms such as the inhibition of essential bacterial enzymes. mdpi.comnih.gov

Naphthyridinone derivatives have demonstrated notable antibacterial activity, often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell survival. nih.gov This mechanism is shared with the well-established fluoroquinolone antibiotics. mdpi.com

While some 1,8-naphthyridine derivatives may not exhibit direct antibacterial activity at clinically relevant concentrations (MIC ≥ 1.024 µg/mL), they have been shown to potentiate the effects of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.govresearchgate.net This synergistic relationship suggests that these derivatives could serve as valuable adjuvants in antibiotic therapy. mdpi.com

Specific derivatives have shown varied efficacy against different bacterial strains. For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) displayed moderate activity against E. coli and high activity against S. pyogenes. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been found to enhance antibacterial activity. nih.gov

| Compound | Activity | Target Organisms | Reference |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Potentiates fluoroquinolones | E. coli, S. aureus, P. aeruginosa | mdpi.com |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Potentiates fluoroquinolones | E. coli, S. aureus, P. aeruginosa | mdpi.com |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Moderate to high | E. coli, S. pyogenes | nih.gov |

| 1,8-naphthyridine derivatives with C-6 bromine | Enhanced activity | Bacteria | nih.gov |

Certain naphthyridinone derivatives have also been evaluated for their antifungal properties. For example, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chloro substituent on a phenyl ring have shown activity against Aspergillus niger and Candida albicans, comparable to the standard antifungal agent griseofulvin. nih.gov

Research on other heterocyclic compounds with similar structural motifs, such as aminothioxanthones, has demonstrated significant antifungal potential against a broad spectrum of yeasts and filamentous fungi. nih.gov This suggests that the naphthyridinone scaffold holds promise for the development of novel antifungal agents.

The antiviral activity of naphthyridine derivatives has been explored, with some compounds showing efficacy against human herpesviruses and type 2 rhinovirus. nih.gov A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues demonstrated potent activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs like ganciclovir, foscarnet, and cidofovir. nih.gov This indicates a potentially novel mechanism of action. nih.gov

Additionally, dipyridodiazepinone derivatives, which share a similar bicyclic heterocyclic core, have been synthesized and shown to be active against HIV-1 reverse transcriptase. nih.gov

In Vitro Anti-inflammatory and Antioxidant Activity Investigations

Naphthyridine derivatives have been investigated for their potential to combat inflammation and oxidative stress. nih.govnih.gov Certain 1,6-naphthyridine derivatives have exhibited excellent anti-inflammatory activity, comparable to the standard drug diclofenac, by methods such as membrane stabilization and albumin denaturation. rsc.org These compounds also demonstrated significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) scavenging activity, indicating their antioxidant potential. rsc.org

The anti-inflammatory effects of some naphthyridine derivatives are attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov For example, a series of 1,8-naphthyridine-3-carboxamide derivatives were found to inhibit the secretion of IL-1-β and IL-6. nih.gov

The antioxidant activity of these compounds is often linked to their ability to scavenge free radicals and chelate metal ions, thereby preventing the generation of reactive oxygen species. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of naphthyridinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. ajpchem.org Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the core structure impact the antibacterial, anticancer, and other biological properties of these compounds. nih.gov

For instance, in the context of antibacterial activity, the introduction of a fluorine atom at the C-7 position and a cyanomethyl group at the N-1 position of a 1,5-naphthyridin-2-one core led to a derivative with improved potency and a broader spectrum of activity. nih.gov In another study, the presence of a 4-chlorophenyl ring in certain 1,8-naphthyridine derivatives was found to be crucial for their antibacterial and antifungal activity. nih.gov

Regarding anticancer activity, SAR studies on quinoline (B57606) and naphthyridine derivatives have highlighted the importance of specific substitutions. For 1,8-naphthyridine derivatives, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 are considered essential for eliciting cytotoxicity. nih.gov For other naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions was found to be more active than substitution at the C-5 position. nih.gov

The substitution pattern also plays a critical role in the anti-inflammatory and antioxidant activities. The presence of specific functional groups can enhance the ability of the molecule to interact with biological targets and modulate inflammatory pathways or neutralize reactive oxygen species. rsc.orgnih.gov

| Compound/Substituent | Biological Activity | Key Finding | Reference |

| 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative | Antibacterial | Improved potency and spectrum | nih.gov |

| 4-chlorophenyl ring in 1,8-naphthyridine derivatives | Antibacterial/Antifungal | Crucial for activity | nih.gov |

| Aminopyrrolidine at C-7, 2'-thiazolyl at N-1, carboxy at C-3 in 1,8-naphthyridine | Anticancer | Essential for cytotoxicity | nih.gov |

| Methyl at C-6 or C-7 in naphthyridine | Anticancer | More active than C-5 substitution | nih.gov |

Role of the 2-Chloro Moiety in Biological Interactions

The presence and position of a chloro group on the naphthyridinone scaffold can significantly influence the molecule's biological activity. The 2-chloro moiety, in particular, has been a subject of interest in medicinal chemistry for its role in modulating the potency and selectivity of these derivatives against various biological targets. Research into the structure-activity relationships (SAR) of 2-chloro-naphthyridinone derivatives has revealed its importance in antimicrobial and anticancer activities.

The introduction of a chlorine atom at the C-2 position of the naphthyridine ring can enhance the biological profile of the parent compound. This is often attributed to the electronic and steric properties of chlorine. As an electron-withdrawing group, it can alter the electron density of the aromatic system, potentially influencing how the molecule interacts with biological macromolecules. Its lipophilic nature can also affect the compound's ability to cross cell membranes.

In the context of antimicrobial activity, several studies have highlighted the contribution of the 2-chloro substituent. For instance, derivatives of 2-chloro-1,8-naphthyridine (B101967) have been evaluated for their antibacterial effects. One such derivative, 2-chloro-1,8-naphthyridine-3-carbaldehyde, demonstrated notable activity, showing moderate efficacy against Escherichia coli and high activity against Streptococcus pyogenes. nih.gov Further modifications, such as the synthesis of chalcone (B49325) derivatives from 2-chloro-3-formyl-1,8-naphthyridine, have yielded compounds with moderate activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net Additionally, other derivatives of 2-chloro-3-formyl-1,8-naphthyridine have shown promising biological activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

The 2-chloro moiety also plays a role in the anticancer properties of naphthyridine derivatives. While direct studies on this compound are limited, research on related structures provides valuable insights. For example, in a series of naphthyridine derivatives evaluated for their cytotoxic activities, the nature of the substituent at the C-2 position was found to be critical. Compounds featuring bulky and lipophilic groups at this position, such as a naphthyl ring, exhibited potent cytotoxicity against various human cancer cell lines. nih.gov This suggests that the C-2 position is a key site for modification to enhance anticancer potency. Although a single chloro atom is smaller than a naphthyl group, its lipophilicity and electronic effects can still contribute favorably to the compound's interaction with cancer-related targets.

Furthermore, the 2-chloro group can serve as a versatile chemical handle for the synthesis of more complex derivatives with improved biological profiles. The reactivity of the C-Cl bond allows for nucleophilic substitution reactions, enabling the introduction of various functional groups at the 2-position. This synthetic flexibility is crucial for optimizing the pharmacological properties of the naphthyridinone scaffold.

The table below summarizes the biological activities of selected 2-chloro-naphthyridine derivatives, illustrating the impact of the 2-chloro moiety.

| Compound Name | Biological Activity |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Moderate activity against E. coli, high activity against S. pyogenes. nih.gov |

| Chalcone derivatives of 2-chloro-3-formyl-1,8-naphthyridine | Moderate activity against Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net |

| Other derivatives of 2-chloro-3-formyl-1,8-naphthyridine | Good biological activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net |

| 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Potentiates the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com |

Emerging Applications and Future Research Directions for Naphthyridinone Scaffolds

Applications in Advanced Materials Science

The inherent photophysical and electronic properties of the naphthyridinone scaffold make it an attractive candidate for the development of advanced functional materials. The presence of nitrogen atoms and a conjugated system allows for fine-tuning of its electronic behavior, leading to applications in fluorescent probes, non-linear optical materials, and electroluminescent devices.

Naphthyridine and its derivatives have shown significant promise as fluorescent probes for the detection of various analytes. acs.orgresearchgate.netnih.gov These probes often operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity is significantly enhanced upon binding to the target molecule. acs.org This property is highly desirable for sensitive and selective detection in complex biological systems.

Researchers have developed near-infrared fluorescent probes based on naphthyridine derivatives for imaging nucleic acids within mitochondria. acs.org These probes exhibit excellent photostability and a significant increase in fluorescence upon binding to DNA and RNA, with emission wavelengths reaching the near-infrared region (661–762 nm). acs.org Another study focused on a naphthyridine-based fluorescent probe for the detection of amines and proteins, which is crucial for understanding biological processes. researchgate.net Furthermore, 2,7-naphthyridine (B1199556) derivatives have been engineered into ultrafast fluorescent probes for the detection of thiophenol, a toxic industrial pollutant, in both water samples and living organisms. nih.gov These probes demonstrate a remarkable Stokes shift (the difference between the maximum absorption and emission wavelengths) and a high fluorescence enhancement upon reaction with thiophenol. nih.gov

The development of fluorescent probes from the 2-chloro-8aH-1,7-naphthyridin-8-one scaffold could offer new tools for bioimaging and environmental sensing. The chloro-substituent can be strategically utilized for further functionalization to enhance targeting specificity and photophysical properties.

| Naphthyridine-Based Fluorescent Probe | Target Analyte | Key Features | Potential Application |

| Cationic naphthalidine derivatives (1a–1c) | DNA and RNA | Near-infrared emission (661–762 nm), large Stokes shifts (153–222 nm), high fluorescence enhancement. acs.org | Mitochondrial nucleic acid imaging, early screening of genetic mutations. acs.org |

| 1,8-Nap-F | Amines and Proteins | Electron push-pull type, large Stokes shift. researchgate.net | Detection of amine species and proteins in aqueous media. researchgate.net |

| AND-DNP | Thiophenol | Ultrafast response (30 s), large Stokes shift (225 nm), high fluorescence enhancement (240-fold). nih.gov | Detection of thiophenol in water samples and living cells. nih.gov |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property that is fundamental to various applications in optoelectronics and photonics, such as optical switching and frequency conversion. researchgate.netekb.eg Organic molecules with a push-pull electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a conjugated system, often exhibit significant NLO properties. rsc.org

Theoretical studies using density functional theory (DFT) have explored the NLO properties of 2,7-naphthyridine derivatives. rsc.orgacs.orgnih.gov These studies have shown that by introducing donor and acceptor groups to the naphthyridine core, it is possible to tune the NLO response. rsc.org The calculated hyperpolarizability values, a measure of the NLO response, for these designed molecules were found to be significantly higher than that of the parent naphthyridine. rsc.org The This compound scaffold, with its inherent asymmetry and the presence of an electron-withdrawing chloro group, presents a promising starting point for the design of novel NLO materials. Further modification by introducing strong electron-donating groups could lead to materials with enhanced NLO properties.

| Naphthyridine Derivative | NLO Property Investigated | Computational Method | Key Finding |

| 2,7-Naphthyridine push-pull chromophores | First-order hyperpolarizability (β) | DFT and TD-DFT | Enhanced hyperpolarizability compared to the parent naphthyridine, tunable by solvent effects. rsc.org |

| 2,7-Naphthyridine derivatives | Third-order NLO polarizability (γ) | DFT | Potential for application in optical switching. acs.org |

Organic light-emitting diodes (OLEDs) are a major application of electroluminescent materials. The efficiency and color of an OLED are largely determined by the emitting layer, which is composed of organic molecules that emit light upon electrical excitation. Nitrogen-containing heterocyclic compounds, such as quinoline (B57606) derivatives, have been successfully used as emitter materials in OLEDs. ekb.eg For instance, an amphiphilic complex of 8-hydroxyquinoline (B1678124) has been used to create electroluminescent devices that emit green-yellow light with a low driving voltage. ekb.eg

The naphthyridinone scaffold shares structural similarities with quinoline and other heterocycles used in OLEDs. The rigid and planar structure of the naphthyridinone core, combined with its tunable electronic properties, makes it a candidate for the development of new emitter materials. The This compound could be a valuable precursor for creating novel electroluminescent materials. The chloro group can serve as a handle for introducing other functional groups to fine-tune the emission color and improve the device performance. While direct integration of this specific compound into electroluminescent devices has not been extensively reported, the potential exists for its derivatives to contribute to the next generation of OLEDs and other electroluminescent technologies. eurjchem.com

Catalyst Design and Organocatalysis Utilizing Naphthyridinone Frameworks

The field of catalysis has been revolutionized by the development of highly efficient and selective catalysts. While metal-based catalysts are widely used, there is a growing interest in organocatalysis, which employs small organic molecules as catalysts. nih.govyoutube.comnih.govuni-regensburg.deyoutube.com Naphthyridine-based ligands have already demonstrated their utility in metal-catalyzed reactions, suggesting the potential for naphthyridinone frameworks in catalyst design. researchgate.netacs.org

For instance, iridium complexes featuring a silyl-1,8-naphthyridine-based ligand have been shown to be effective catalysts for the hydrogenation of olefins under mild conditions. acs.org The nitrogen lone pair on the naphthyridine ring plays a crucial role in the catalytic cycle. acs.org Similarly, rhodium, ruthenium, copper, and nickel complexes with naphthyridine-based ligands have been employed in various catalytic transformations. researchgate.net

Innovative Synthetic Methodologies for Naphthyridinone Scaffolds

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the naphthyridinone scaffold. Several innovative strategies for the synthesis of substituted naphthyridines and naphthyridinones have been reported. acs.orgnih.govrsc.orgnih.gov

A common approach for the synthesis of substituted 1,8-naphthyridines is the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound. rsc.org Greener synthetic methods using water as the solvent have been developed for this reaction. rsc.org Another versatile method involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides to produce 2-chloro-1,8-naphthyridine-3-carbaldehydes. researchgate.netekb.egekb.egeurjchem.com This method is particularly relevant as it provides a direct route to chloro-substituted naphthyridines, which are valuable intermediates for further functionalization. eurjchem.com

The synthesis of This compound itself is not extensively detailed in the literature, but related synthetic strategies provide a roadmap for its preparation. For example, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from a preformed pyridine (B92270) ring. nih.gov These methods often involve the construction of the second ring through cyclization reactions.

| Synthetic Method | Starting Materials | Product | Key Features |

| Friedländer Reaction | 2-Aminonicotinaldehyde and a carbonyl compound | Substituted 1,8-naphthyridines | Can be performed in water, offering a greener synthetic route. rsc.org |

| Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide, POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) | Provides a direct route to chloro-substituted naphthyridines. researchgate.netekb.egekb.egeurjchem.com |

| Tandem Nitrile Hydration/Cyclization | Not specified | 1,6-Naphthyridine-5,7-diones | Mild reaction conditions. acs.org |

| Skraup Reaction | 3-Aminopyridine and glycerol | 1,5-Naphthyridines | A classic method for synthesizing the 1,5-naphthyridine (B1222797) core. nih.gov |

Interdisciplinary Research Avenues for this compound

The unique properties of This compound open up several avenues for interdisciplinary research, bridging chemistry, biology, and materials science. Its potential as a fluorescent probe for bioimaging highlights the intersection of synthetic chemistry and cell biology. acs.org The exploration of its derivatives as NLO materials and components of electroluminescent devices represents a convergence of organic chemistry and materials science. rsc.orgekb.eg

Furthermore, the development of naphthyridinone-based catalysts could have a significant impact on sustainable chemistry and the synthesis of complex molecules. researchgate.netacs.org The biological activity of naphthyridine derivatives, which has been extensively studied in the context of drug discovery, could be further explored for applications in chemical biology and as tools to probe biological pathways. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.